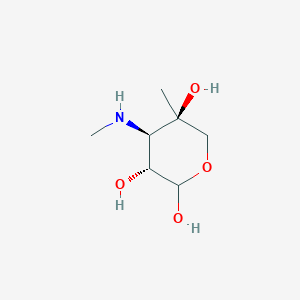

Garosamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Garosamine is an amino monosaccharide.

Aplicaciones Científicas De Investigación

Antibiotic Resistance

Recent research has identified garosamine as a critical component in the development of antibiotic resistance among certain bacterial strains. The gar gene, which encodes a protein conferring resistance to aminoglycoside antibiotics that contain a this compound moiety, was discovered in clinical isolates of pathogens such as Pseudomonas aeruginosa and Salmonella enterica . This gene enables bacteria to resist aminoglycosides like gentamicin and plazomicin, which are crucial for treating multi-resistant infections.

Case Study: Discovery of the gar Gene

- Background : The gar gene was identified through metagenomic analysis of environmental samples, revealing its presence in clinical isolates from diverse geographical locations .

- Mechanism : The resistance mechanism involves the modification of aminoglycosides via phosphorylation, which diminishes their efficacy .

- Implications : The spread of the gar gene poses significant challenges for antibiotic treatment strategies, necessitating early surveillance and potential mitigation measures .

Pharmaceutical Development

This compound's structural characteristics make it a valuable candidate for developing new pharmaceuticals. Its role as a building block in synthesizing various bioactive compounds is being explored.

Synthesis and Derivatives

- Synthesis Techniques : Efficient synthetic pathways for this compound and its derivatives have been reported, highlighting its potential in creating novel therapeutic agents .

- Applications in Drug Design : Researchers are investigating this compound's use in formulating drugs that target resistant bacterial strains or enhance the efficacy of existing antibiotics.

Therapeutic Applications

This compound's biological properties extend beyond antibiotic resistance, with potential applications in various therapeutic areas.

Potential Therapeutic Uses

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

- Tissue Regeneration : Research indicates that this compound could play a role in tissue engineering and regenerative medicine due to its biocompatibility and ability to support cell growth .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antibiotic Resistance | Resistance mechanism against aminoglycosides containing this compound | Discovery of the gar gene linked to resistance in clinical pathogens |

| Pharmaceutical Development | Synthesis of new drugs incorporating this compound | Efficient synthesis methods reported; potential for novel drug formulations |

| Therapeutic Uses | Potential anti-inflammatory and regenerative properties | Preliminary studies indicate beneficial effects on inflammation and tissue repair |

Análisis De Reacciones Químicas

Acetylation Reactions

Garosamine undergoes acetylation to form N-acetylthis compound , a derivative with enhanced solubility and biological utility. The reaction involves introducing acetyl groups (-COCH₃) to the amino group under anhydrous conditions with acetic anhydride or acetyl chloride. Key factors include:

-

Temperature : 25–40°C for optimal yield

-

Solvent : Polar aprotic solvents (e.g., DMF) improve reaction efficiency

-

Catalysts : Pyridine or DMAP accelerate acetylation

This modification is critical for synthesizing glycosaminoglycan analogs, where N-acetylthis compound serves as a structural precursor .

Sulfation Reactions

Sulfation introduces sulfate groups (-OSO₃⁻) to this compound’s hydroxyl groups, typically using sulfur trioxide complexes (e.g., SO₃·pyridine). Reaction dynamics include:

-

pH dependence : Alkaline conditions (pH 8–10) favor sulfation

-

Regioselectivity : Primary hydroxyl groups at C-6 are preferentially sulfated

-

Applications : Sulfated derivatives mimic heparan sulfate components in extracellular matrices

Mechanistic studies suggest sulfation proceeds via nucleophilic attack by the hydroxyl oxygen on electrophilic sulfur .

Glycosylation Reactions

This compound participates in glycosidic bond formation, linking it to other sugars or aglycones. Key pathways include:

-

Enzymatic glycosylation : Glycosyltransferases catalyze UDP-activated this compound transfer to acceptors like galactose.

-

Chemical glycosylation : Trichloroacetimidate donors enable stereoselective α/β-glycoside synthesis under Lewis acid catalysis (e.g., BF₃·Et₂O) .

Steric effects : The axial C-4 hydroxyl in this compound influences glycosylation stereochemistry, favoring β-linkages in glucal-derived systems .

Mechanistic Insights from Computational Studies

Reaction force analysis reveals this compound’s reactivity is governed by:

-

Electrostatic environment : Surface charge distribution at the amino group impacts nucleophilic substitution rates .

-

Transition state stabilization : Hydrogen bonding between this compound’s hydroxyls and solvents lowers activation barriers for acetylation .

-

Vibrational coupling : Bending modes of the tetrahydrooxazine ring during synthesis correlate with stereochemical outcomes .

Propiedades

Fórmula molecular |

C7H15NO4 |

|---|---|

Peso molecular |

177.2 g/mol |

Nombre IUPAC |

(3R,4R,5R)-5-methyl-4-(methylamino)oxane-2,3,5-triol |

InChI |

InChI=1S/C7H15NO4/c1-7(11)3-12-6(10)4(9)5(7)8-2/h4-6,8-11H,3H2,1-2H3/t4-,5-,6?,7+/m1/s1 |

Clave InChI |

VXWORWYFOFDZLY-FYBJJZIISA-N |

SMILES |

CC1(COC(C(C1NC)O)O)O |

SMILES isomérico |

C[C@@]1(COC([C@@H]([C@H]1NC)O)O)O |

SMILES canónico |

CC1(COC(C(C1NC)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.